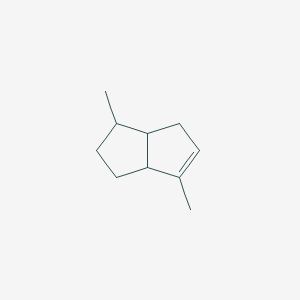![molecular formula C22H24NO5PS B14489984 Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate CAS No. 63734-28-1](/img/structure/B14489984.png)
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is a complex organophosphorus compound characterized by the presence of a phosphonate group, a benzenesulfonyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate typically involves the reaction of diphenyl phosphonate with a suitable benzenesulfonyl amine derivative under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diphenyl phosphonate and the benzenesulfonyl amine . The reaction is usually carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and high yields .
Chemical Reactions Analysis
Types of Reactions
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and sulfonic acids.
Reduction: Phosphine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group can mimic phosphate groups, allowing it to interfere with phosphate-dependent processes in cells . Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphonate: Lacks the benzenesulfonyl and butyl groups, making it less complex.
Benzenesulfonyl derivatives: Compounds like benzenesulfonyl chloride share the sulfonyl group but differ in other structural aspects.
Uniqueness
Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate is unique due to its combination of a phosphonate group, a benzenesulfonyl group, and a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63734-28-1 |
|---|---|
Molecular Formula |
C22H24NO5PS |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(1-diphenoxyphosphorylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C22H24NO5PS/c1-2-12-22(23-30(25,26)21-17-10-5-11-18-21)29(24,27-19-13-6-3-7-14-19)28-20-15-8-4-9-16-20/h3-11,13-18,22-23H,2,12H2,1H3 |
InChI Key |
NRIUBOZRWIYWEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


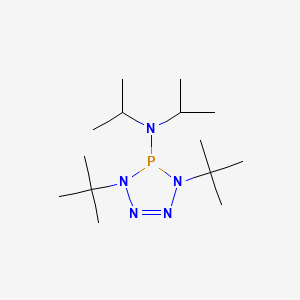
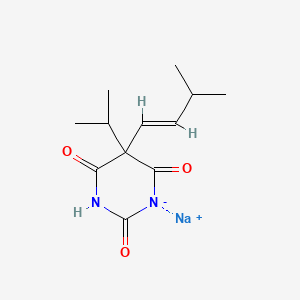

![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)

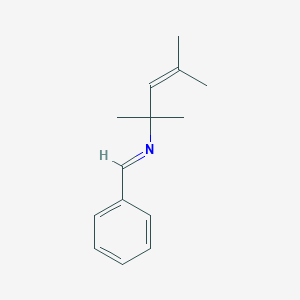
![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
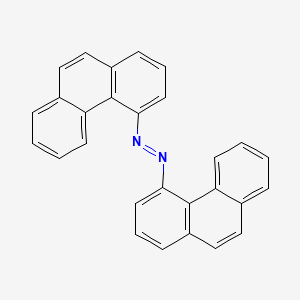

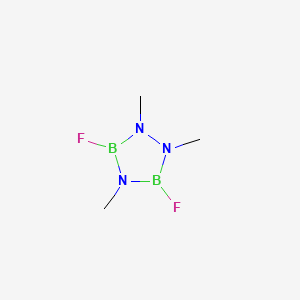
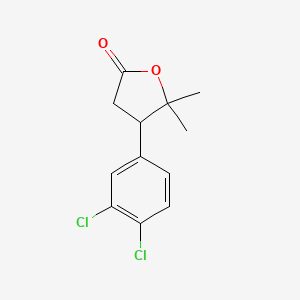
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
